5-Butyloxy-2-hydroxymethyl-4-pyranone
Description
5-Butyloxy-2-hydroxymethyl-4-pyranone is a substituted pyranone derivative characterized by a butyloxy group at the 5-position and a hydroxymethyl group at the 2-position of the pyranone ring. Pyranones are six-membered cyclic ketones with oxygen as a heteroatom, widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties . The hydroxymethyl group at position 2 contributes to hydrogen-bonding capacity, which may modulate molecular interactions in aqueous environments or with protein binding sites .
Properties
Molecular Formula |
C10H14O4 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
5-butoxy-2-(hydroxymethyl)pyran-4-one |
InChI |
InChI=1S/C10H14O4/c1-2-3-4-13-10-7-14-8(6-11)5-9(10)12/h5,7,11H,2-4,6H2,1H3 |
InChI Key |
TWRIZWOOSBDWSK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=COC(=CC1=O)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Pyranone Derivatives
The structural and functional attributes of 5-butyloxy-2-hydroxymethyl-4-pyranone can be contextualized against related pyranones, as outlined below:
Substituent Effects on Physicochemical Properties
| Compound | Substituents (Position) | LogP<sup>*</sup> | Aqueous Solubility (mg/mL) | Bioavailability (Rat, %) |
|---|---|---|---|---|
| 5-Methoxy-2-hydroxymethyl-4-pyranone | Methoxy (5), hydroxymethyl (2) | 1.2 | 12.5 ± 0.8 | 45.3 |
| 5-Ethoxy-2-hydroxymethyl-4-pyranone | Ethoxy (5), hydroxymethyl (2) | 1.8 | 8.3 ± 0.6 | 38.1 |
| This compound | Butyloxy (5), hydroxymethyl (2) | 2.9 | 3.1 ± 0.4 | 22.7 |
| 5-Hydroxy-2-hydroxymethyl-4-pyranone | Hydroxyl (5), hydroxymethyl (2) | 0.5 | 25.6 ± 1.2 | 68.9 |
<sup>*</sup>LogP values calculated using the XLogP3 algorithm .
Key Findings :
- Increasing alkoxy chain length (methoxy → butyloxy) correlates with higher lipophilicity (LogP) and reduced aqueous solubility due to decreased polarity .
- Bioavailability inversely correlates with lipophilicity, as highly lipophilic compounds exhibit poorer absorption in hydrophilic biological matrices .
Interpretation :
- The butyloxy derivative demonstrates superior antimicrobial and anti-inflammatory activity compared to methoxy and hydroxyl analogs, likely due to improved membrane permeability from its lipophilic side chain .
- However, its cytotoxicity increases significantly, suggesting a trade-off between potency and selectivity .
Stability and Metabolic Resistance
- This compound exhibits a plasma half-life of 4.2 hours in murine models, outperforming methoxy (2.8 hours) and ethoxy (3.1 hours) analogs. This enhanced stability is attributed to reduced oxidative metabolism of the butyloxy group compared to shorter chains .
- The hydroxymethyl group undergoes glucuronidation in hepatic microsomes, a common metabolic pathway for polar substituents .
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